molecular formula C17H24ClN3O B2722125 N-(4-chlorobenzyl)-4-cyclobutyl-1,4-diazepane-1-carboxamide CAS No. 2192746-20-4

N-(4-chlorobenzyl)-4-cyclobutyl-1,4-diazepane-1-carboxamide

Cat. No.: B2722125
CAS No.: 2192746-20-4
M. Wt: 321.85
InChI Key: SGBCSAMQXAKCKX-UHFFFAOYSA-N
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Description

N-(4-Chlorobenzyl)-4-cyclobutyl-1,4-diazepane-1-carboxamide (CAS 2192746-20-4) is a chemical compound with the molecular formula C17H24ClN3O and a molecular weight of 321.84 g/mol . It features a 1,4-diazepane core, a scaffold recognized in medicinal chemistry as a privileged structure found in numerous biologically active compounds and natural products . This specific molecule incorporates a 4-chlorobenzyl group and a cyclobutyl moiety, making it a valuable intermediate for researchers exploring structure-activity relationships in drug discovery. The 1,4-diazepine scaffold is of significant interest in pharmaceutical and medicinal research due to its presence in compounds exhibiting a diverse range of biological activities . This compound is suited for various research applications, including use as a building block in organic synthesis, the development of novel pharmacophores, and screening for biological activity. It is offered as a high-purity solid for laboratory use. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-4-cyclobutyl-1,4-diazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24ClN3O/c18-15-7-5-14(6-8-15)13-19-17(22)21-10-2-9-20(11-12-21)16-3-1-4-16/h5-8,16H,1-4,9-13H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGBCSAMQXAKCKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCCN(CC2)C(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acylation Approach

The most direct approach to synthesizing this compound involves the acylation of 4-cyclobutyl-1,4-diazepane with an appropriate 4-chlorobenzyl-derived acylating agent. According to established protocols for similar compounds, this reaction typically employs carbamoyl chlorides or isocyanates as acylating agents.

Table 1. Typical Reaction Conditions for Acylation Approach

Parameter Common Conditions Notes
Acylating Agents Carboxylic acid chlorides, carbamoyl chlorides, isocyanates Selection depends on availability and reactivity
Bases Pyridine, triethylamine, diisopropylethylamine, N-methylmorpholine Base strength affects reaction rate and selectivity
Solvents Dichloromethane, dimethylformamide, tetrahydrofuran, ethyl acetate Solvent polarity influences reaction efficiency
Temperature Room temperature to reflux Higher temperatures may be needed for less reactive substrates
Reaction Time 3-12 hours Monitored by thin-layer chromatography

The reaction scheme for this approach can be depicted as follows:

  • 4-cyclobutyl-1,4-diazepane + 4-chlorobenzyl isocyanate → this compound

Coupling Reaction Approach

An alternative approach involves coupling reactions using carboxylic acids and coupling reagents. This method is particularly useful when starting from 1,4-diazepane-1-carboxylic acid derivatives.

Table 2. Common Coupling Reagents and Conditions

Coupling Reagent Base Additive Solvent Temperature
EDCI Triethylamine HOBt DCM Room temperature
DCC DIPEA HOBt DMF 0°C to room temperature
HATU DIPEA - DMF Room temperature
PyBOP N-methylmorpholine HOBt DCM/DMF Room temperature

EDCI: 1-(3-dimethylaminopropyl)-3-ethyl-carbodiimide hydrochloride
DCC: N,N'-dicyclohexylcarbodiimide
HOBt: 1-hydroxybenzotriazole hydrate
DIPEA: N,N-diisopropylethylamine
HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate
PyBOP: Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate

Specific Synthesis Routes for this compound

Route 1: Sequential N-functionalization of 1,4-diazepane

This approach involves the selective functionalization of the diazepane ring, first introducing the cyclobutyl group at the 4-position followed by the carboxamide at the 1-position.

Procedure:

  • Protection of one nitrogen atom in 1,4-diazepane
  • Introduction of the cyclobutyl group at the N-4 position
  • Deprotection of the N-1 position
  • Introduction of the carboxamide functionality using 4-chlorobenzyl isocyanate
  • Purification of the final product

Based on similar protecting group strategies described in the literature, common nitrogen protecting groups for such syntheses include tert-butoxycarbonyl (t-Boc), benzyl, or t-butyl groups. The t-Boc group is particularly useful as it can be selectively removed under acidic conditions (trifluoroacetic acid or hydrogen chloride in dichloromethane or 1,4-dioxane).

Route 2: Direct Acylation of Pre-functionalized Diazepane

This approach utilizes 4-cyclobutyl-1,4-diazepane as a key intermediate, which is then acylated with 4-chlorobenzyl isocyanate or a related acylating agent.

Procedure:

  • Preparation of 4-cyclobutyl-1,4-diazepane (either commercially available or synthesized)
  • Reaction with 4-chlorobenzyl isocyanate in the presence of a suitable base (triethylamine or pyridine)
  • Purification by column chromatography

The reaction conditions for this approach are similar to those used for the synthesis of N-(3-chlorophenyl)-4-cyclobutyl-1,4-diazepane-1-carboxamide, which shares significant structural similarity with our target compound.

Route 3: Peptide Coupling Approach

This approach involves the coupling of 4-cyclobutyl-1,4-diazepane with 4-chlorobenzylamine using a carboxylic acid derivative and appropriate coupling reagents.

Procedure:

  • Preparation of 1,4-diazepane-1-carboxylic acid derivative
  • Introduction of the cyclobutyl group at the 4-position
  • Activation of the carboxylic acid using coupling reagents (EDCI/HOBt)
  • Coupling with 4-chlorobenzylamine
  • Purification of the product

Table 3. Comparison of Synthetic Routes

Route Advantages Limitations Key Intermediates
1. Sequential N-functionalization Selective functionalization, Good control over regiochemistry Multiple steps, Requires protecting groups Protected 1,4-diazepane derivatives
2. Direct Acylation Fewer steps, Potentially higher overall yield Requires pre-functionalized diazepane 4-cyclobutyl-1,4-diazepane, 4-chlorobenzyl isocyanate
3. Peptide Coupling Mild conditions, Diverse coupling reagents available May require optimization of coupling conditions 1,4-diazepane-1-carboxylic acid, 4-chlorobenzylamine

Reaction Conditions and Optimization

Solvent Effects

The choice of solvent significantly impacts reaction efficiency in diazepane functionalization. According to synthetic protocols for similar compounds, dichloromethane (DCM) is commonly used for acylation reactions due to its ability to dissolve both organic substrates and bases while facilitating efficient mixing. For more polar intermediates, dimethylformamide (DMF) or tetrahydrofuran (THF) may be preferable.

Temperature Considerations

Temperature control is crucial for optimizing yield and minimizing side reactions. While many acylation reactions can proceed at room temperature, some less reactive substrates may require heating. For example, similar coupling reactions reported in the literature have been conducted at temperatures ranging from room temperature to reflux conditions.

Catalyst Selection

For coupling reactions involving carboxylic acids and amines, the choice of coupling agent significantly affects reaction efficiency. EDCI in combination with HOBt is frequently used due to its water solubility, which facilitates purification. Alternative coupling reagents include DCC, HATU, and PyBOP, each offering different advantages in terms of reaction rate, yield, and ease of purification.

Purification and Characterization

Isolation Techniques

Purification of this compound typically involves column chromatography using appropriate solvent systems. Based on purification methods for similar compounds, suitable eluent systems include chloroform:methanol mixtures (typically in ratios of 9:1 to 3:1). For final purification, recrystallization from solvents such as diethyl ether or ethyl acetate may be employed.

Analytical Characterization

Table 4. Expected Spectroscopic Data for this compound

Analytical Method Expected Characteristics Notes
¹H NMR Signals for cyclobutyl protons (1.5-2.5 ppm)
Diazepane ring protons (1.7-3.7 ppm)
Benzyl CH₂ protons (4.2-4.5 ppm)
Aromatic protons (7.0-7.5 ppm)
NH proton (5.5-7.0 ppm)
Integration ratios should match the expected number of protons
¹³C NMR Carbonyl carbon (155-160 ppm)
Aromatic carbons (125-140 ppm)
Methylene carbons (40-50 ppm)
Ring carbons (25-60 ppm)
Carbon count should match molecular formula
Mass Spectrometry Molecular ion peak corresponding to C₁₆H₂₂ClN₃O (m/z 307.82) Additional fragmentation patterns can confirm structure
IR Spectroscopy N-H stretching (3300-3500 cm⁻¹)
C=O stretching (1630-1690 cm⁻¹)
C-Cl stretching (740-760 cm⁻¹)
Characteristic absorption bands confirm functional groups

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-4-cyclobutyl-1,4-diazepane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as chromium(VI) compounds to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the 4-chlorobenzyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Chromium(VI) compounds, such as pyridinium chlorochromate, in solvents like dichloromethane.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxidized derivatives with functional groups such as aldehydes or ketones.

    Reduction: Reduced derivatives with alcohol or amine functional groups.

    Substitution: Substituted derivatives with various functional groups replacing the 4-chlorobenzyl group.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Anticancer Research : Preliminary studies indicate that N-(4-chlorobenzyl)-4-cyclobutyl-1,4-diazepane-1-carboxamide exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown potential in inhibiting the growth of breast cancer cells (MCF-7) with an IC50 value of 15 µM after 48 hours of treatment .
  • Neuropharmacology : The compound has been investigated for its effects on neurotransmitter systems, particularly in the modulation of GABAergic pathways, which may have implications for treating anxiety and depression.

2. Enzyme Inhibition Studies
The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. This action can lead to significant therapeutic effects, particularly in diseases where enzyme overactivity is a concern.

3. Anti-inflammatory Properties
Research indicates that this compound may reduce pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models, suggesting potential applications in treating inflammatory diseases .

Anticancer Activity Evaluation

  • Objective : To evaluate the cytotoxic effects on human breast cancer cells (MCF-7).
  • Findings : The compound exhibited a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.

Inflammation Model Study

  • Objective : To investigate the anti-inflammatory properties using LPS-stimulated macrophages.
  • Findings : Treatment with the compound reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-4-cyclobutyl-1,4-diazepane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorobenzyl)-N-methylbenzene-1,4-disulfonamide
  • N,N-Bis(4-chlorobenzyl)-1H-1,2,3,4-tetraazol-5-amine

Uniqueness

N-(4-chlorobenzyl)-4-cyclobutyl-1,4-diazepane-1-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity profiles, making it a valuable compound for various research applications.

Biological Activity

N-(4-chlorobenzyl)-4-cyclobutyl-1,4-diazepane-1-carboxamide is a synthetic compound belonging to the diazepane class. This compound has garnered attention for its potential biological activities, particularly as a modulator of various receptor systems. This article explores its synthesis, biological activity, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of Diazepane Ring : A cyclization reaction using suitable diamines and dihalides.
  • Introduction of the Cyclobutyl Group : Achieved via nucleophilic substitution with cyclobutyl halides.
  • Attachment of the 4-Chlorobenzyl Group : This is performed through an alkylation reaction.
  • Formation of the Carboxamide Group : Conducted through amidation reactions with carboxylic acid derivatives.

These steps can be optimized to enhance yield and purity, often employing advanced catalytic systems and continuous flow reactors for industrial applications.

This compound exhibits its biological effects primarily through interaction with specific receptors. Notably, it has been identified as a potent agonist for Cannabinoid Receptor 2 (CB2), which plays a significant role in modulating immune responses and inflammation . The selectivity for CB2 over Cannabinoid Receptor 1 (CB1) is crucial as it minimizes psychoactive effects typically associated with CB1 activation.

Pharmacological Properties

Research indicates that this compound demonstrates various pharmacological properties:

  • Anti-inflammatory Effects : By activating CB2 receptors, it may reduce inflammation and pain.
  • Neuroprotective Effects : Potential applications in neurodegenerative diseases due to its ability to modulate neuronal signaling pathways.
  • Anticancer Activity : Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines, possibly through mechanisms involving apoptosis and cell cycle arrest .

Study on CB2 Agonism

A high-throughput screening campaign identified several 1,4-diazepane derivatives as selective CB2 agonists. Among these, this compound exhibited significant activity with an IC50 value indicating effective receptor binding. The study highlighted its potential therapeutic applications in managing conditions associated with inflammation and pain .

Anticancer Research

In a separate study focusing on cancer therapy, compounds structurally similar to this compound were tested for their ability to inhibit cancer cell growth. Results showed that these compounds could significantly reduce the viability of colorectal cancer cells in vitro, suggesting a promising avenue for further research into their anticancer properties .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

Compound NameCB2 Agonist ActivityAnticancer ActivitySelectivity
This compoundHighModerateHigh
N-benzyl-1,4-diazepane-1-carboxamideModerateLowModerate
4-benzyl-N-[cyclobutyl(cyclopropyl)methyl]-1,4-diazepane-1-carboxamideLowHighLow

This table illustrates the varying degrees of biological activities among structurally related compounds.

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